

The Advent of a Systemic Fungicide: A Technical History of Thiophanate-Methyl

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Compound of Interest

Compound Name: Thiophanate-Methyl

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An In-depth Guide for Researchers and Drug Development Professionals

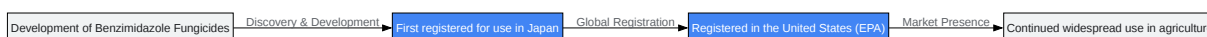
Introduction

Thiophanate-methyl, a member of the benzimidazole class of fungicides, emerged in the late 1960s and early 1970s as a significant advancement in the control of a broad spectrum of fungal plant diseases.[1][2][3] Developed by the Nippon Soda Co., Ltd. in Japan, its introduction marked a pivotal shift towards systemic fungicides with both protective and curative properties.[4][5] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of **thiophanate-methyl**, intended for an audience of researchers, scientists, and professionals in drug development.

Historical Development

The development of benzimidazole fungicides in the 1960s represented a major breakthrough in fungicidal chemistry, offering systemic activity that was previously unavailable.[3]

Thiophanate-methyl was first registered for use in Japan in 1971 and subsequently in the United States by the Environmental Protection Agency (EPA) in 1973. Its broad-spectrum efficacy and systemic nature quickly established it as a valuable tool in agriculture.



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Caption: Key milestones in the history of **Thiophanate-Methyl**.

Chemical Properties and Synthesis

Thiophanate-methyl is chemically known as dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate). Its chemical formula is $C_{12}H_{14}N_4O_4S_2$. The pure compound is a colorless, crystalline solid.

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Caption: Chemical structure of **Thiophanate-Methyl**.

Synthesis Protocol

The synthesis of **thiophanate-methyl** has been described in numerous patents. A general and representative protocol involves a multi-step process.

Experimental Protocol: Synthesis of **Thiophanate-Methyl**

Objective: To synthesize **Thiophanate-Methyl**.

Materials:

- o-Phenylenediamine
- Methyl isothiocyanate
- Solvent (e.g., ethanol, acetone)

- Catalyst (optional, e.g., a tertiary amine)
- Reaction vessel with stirring and temperature control
- Filtration apparatus
- Drying oven

Procedure:

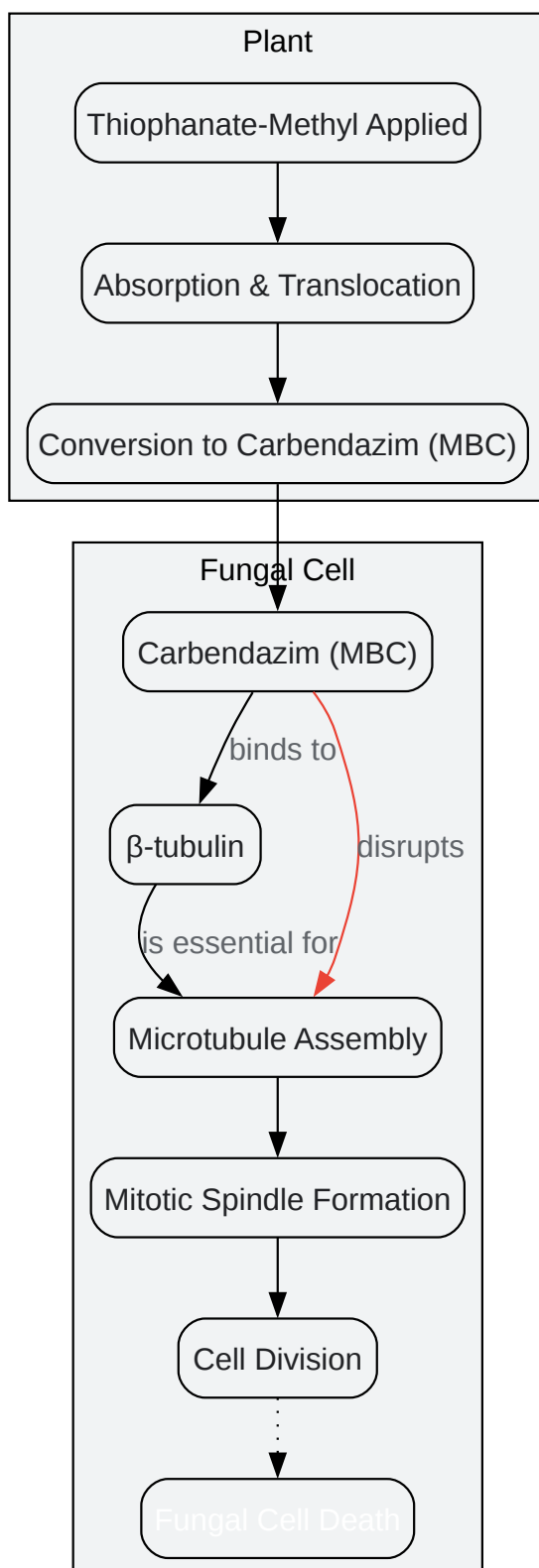
- Preparation of the reaction mixture: In a suitable reaction vessel, dissolve o-phenylenediamine in the chosen solvent.
- Addition of methyl isothiocyanate: While stirring, slowly add methyl isothiocyanate to the solution. An exothermic reaction may occur, and the temperature should be controlled.
- Reaction: The reaction mixture is stirred for a specified period, typically several hours, at a controlled temperature to ensure the completion of the reaction.
- Isolation of the product: The solid product, **thiophanate-methyl**, precipitates out of the solution. The product is then collected by filtration.
- Purification and drying: The collected solid is washed with a solvent to remove any unreacted starting materials and byproducts. The purified product is then dried in an oven at a suitable temperature to yield the final **thiophanate-methyl**.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve the yield and purity of the final product.

Mode of Action

Thiophanate-methyl is a systemic fungicide with both protective and curative action. Upon application, it is absorbed by the plant and translocated within its tissues. The fungicidal activity of **thiophanate-methyl** is not from the parent molecule itself but from its primary metabolite, carbendazim (methyl benzimidazol-2-yl carbamate or MBC).[6] This conversion occurs within the plant.

The primary mode of action of carbendazim is the inhibition of mitosis and cell division in fungi. [7] Specifically, carbendazim binds to the β -tubulin subunit of the microtubules.[8][9] This binding disrupts the assembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The failure of microtubule formation leads to an arrest of the cell cycle and ultimately, cell death. This targeted action on a fundamental cellular process accounts for its efficacy against a wide range of fungal pathogens. **Thiophanate-methyl** is classified under FRAC (Fungicide Resistance Action Committee) Code 1.



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Caption: Mode of action of **Thiophanate-Methyl**.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of carbendazim (the active metabolite of **thiophanate-methyl**) on the in vitro polymerization of tubulin.

Materials:

- Purified tubulin (e.g., from bovine brain)
- Polymerization buffer (e.g., PIPES buffer with MgCl_2 and EGTA)
- Guanosine-5'-triphosphate (GTP)
- Carbendazim (dissolved in a suitable solvent, e.g., DMSO)
- Positive control (e.g., nocodazole, a known tubulin polymerization inhibitor)
- Negative control (solvent vehicle)
- Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
- 96-well microplates

Procedure:

- Preparation of reagents: Prepare stock solutions of tubulin, GTP, and carbendazim at the desired concentrations. Keep tubulin on ice to prevent spontaneous polymerization.
- Reaction setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer.
- Addition of test compounds: Add the desired concentrations of carbendazim, the positive control, and the negative control to the respective wells.
- Initiation of polymerization: Add the tubulin solution to each well, followed by the addition of GTP to initiate polymerization.

- **Measurement of polymerization:** Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance is due to the light scattering by the forming microtubules.
- **Data analysis:** Plot the absorbance at 340 nm versus time for each concentration of carbendazim and the controls. The rate and extent of tubulin polymerization can be determined from these curves. A decrease in the rate and extent of polymerization in the presence of carbendazim indicates its inhibitory effect on tubulin assembly.

Fungicidal Spectrum and Efficacy

Thiophanate-methyl is a broad-spectrum fungicide effective against a wide range of ascomycete and deuteromycete fungi. It is used to control diseases such as powdery mildews, scabs, leaf spots, and various rots on a wide variety of crops, including fruits, vegetables, cereals, and ornamentals.

Quantitative Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC_{50}), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. The following table summarizes some reported EC_{50} values for **thiophanate-methyl** against various fungal pathogens.

Fungal Pathogen	EC_{50} ($\mu\text{g/mL}$)	Reference
Sclerotinia sclerotiorum (sensitive isolates)	0.38 - 2.23	[10] [11]
Sclerotinia sclerotiorum (resistant isolate)	> 100	[10] [11]
Botrytis cinerea	Varies depending on isolate sensitivity	[12]

Toxicological Data

Parameter	Value	Species	Reference
Oral LD ₅₀	> 5000 mg/kg bw	Rat	[7]
Dermal LD ₅₀	> 2000 mg/kg bw	Rat	[7]
Inhalation LC ₅₀	1.7–1.98 mg/L	Rat	[7]

Experimental Protocol: In Vitro Fungicide Screening (Agar Dilution Method)

Objective: To determine the in vitro efficacy (EC₅₀) of **thiophanate-methyl** against a target fungal pathogen.

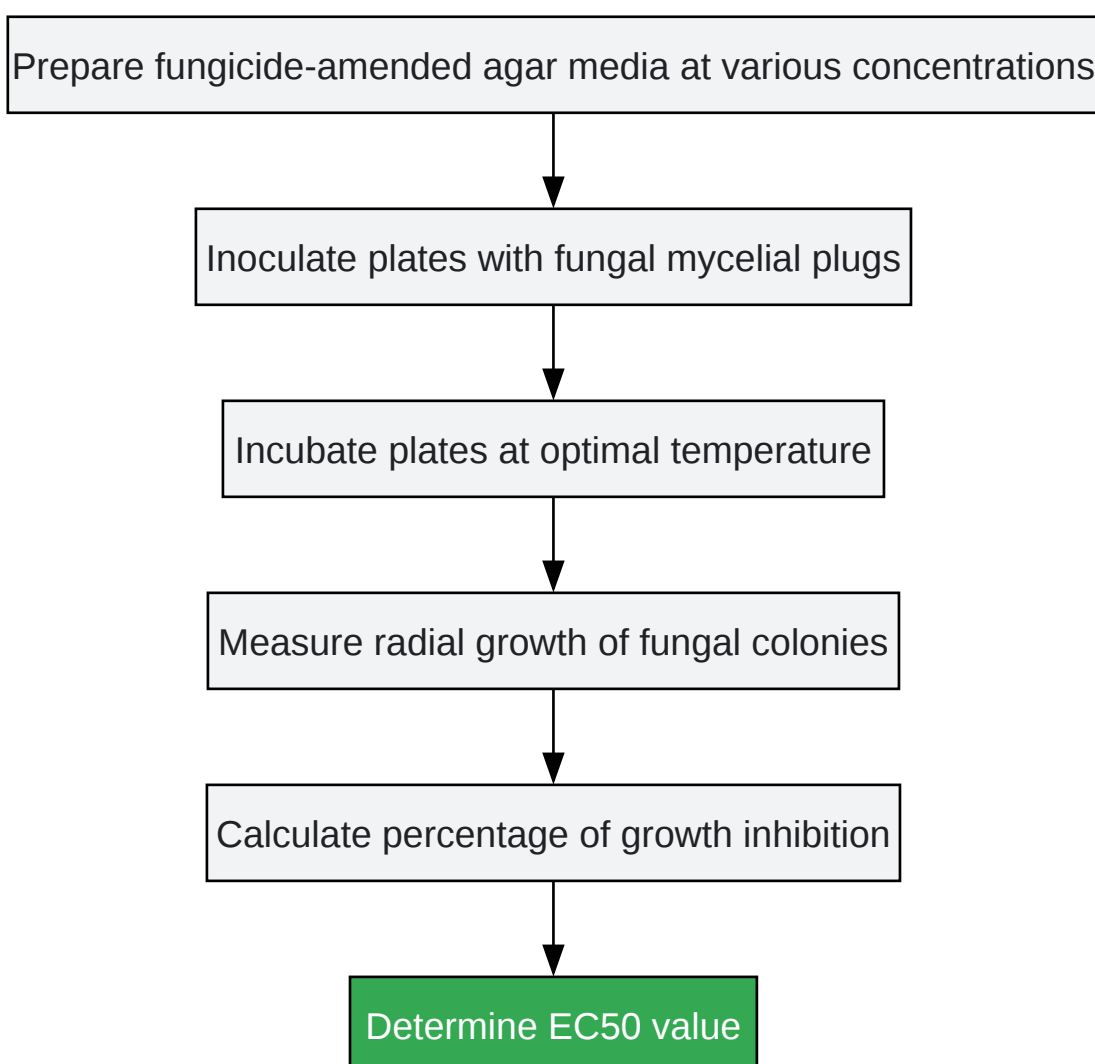
Materials:

- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA) or other suitable growth medium
- **Thiophanate-methyl** stock solution of known concentration
- Sterile petri dishes
- Sterile water
- Incubator

Procedure:

- Preparation of fungicide-amended media: Prepare a series of dilutions of the **thiophanate-methyl** stock solution in molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with no fungicide.
- Plating: Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure culture of the target fungus onto the center of each agar plate.

- Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
- Data collection: After a set incubation period (e.g., 3-5 days), measure the radial growth of the fungal colony in two perpendicular directions for each plate.
- Data analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or a similar statistical method to calculate the EC₅₀ value.



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Caption: General workflow for in vitro fungicide screening.

Conclusion

Thiophanate-methyl has a long and successful history as a broad-spectrum systemic fungicide. Its discovery and development were significant milestones in the field of crop protection. Understanding its chemical properties, synthesis, and particularly its mode of action at the molecular level is crucial for its effective use and for the development of new fungicidal compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers working in the field of fungicide discovery and development.

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